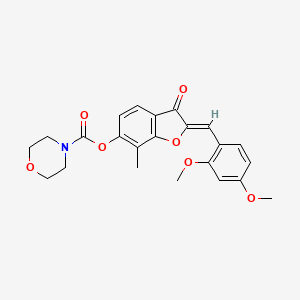

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-14-18(31-23(26)24-8-10-29-11-9-24)7-6-17-21(25)20(30-22(14)17)12-15-4-5-16(27-2)13-19(15)28-3/h4-7,12-13H,8-11H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYVEYQOLJEIOH-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of benzofuran derivatives characterized by a unique structural configuration that includes methoxy groups and a morpholine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C23H23NO7, with a molecular weight of 425.437 g/mol. The presence of multiple functional groups, including an oxo group and methoxy substitutions, plays a pivotal role in its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

- Antioxidant Properties : The methoxy groups enhance the compound's ability to scavenge free radicals, which is beneficial in mitigating oxidative stress.

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

Studies have demonstrated that compounds with similar structural features possess significant antioxidant activity. The presence of methoxy groups is often correlated with enhanced radical scavenging capabilities.

Antitumor Studies

Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of related compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. These findings suggest potential applications in treating inflammatory diseases.

Case Studies and Comparative Analysis

A comparative analysis of related compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methoxyflavone | Flavone backbone | Antioxidant and anti-inflammatory |

| 5-Methoxyindole | Indole structure | Antitumor and neuroprotective |

| 4-Dimethoxyphenol | Simple phenolic compound | Antioxidant properties |

| Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |

Molecular Docking Studies

Computational studies using molecular docking techniques have been employed to predict how this compound interacts with biological macromolecules such as proteins and enzymes. These studies help identify potential binding sites and assess the efficacy of the compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.